2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Description
2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one is a bicyclic sulfone-containing compound featuring a dichlorophenoxy substituent and a propan-1-one backbone. Its structure includes a norbornane-like bicyclo[2.2.1]heptane system with a sulfur atom (as a sulfone group, 2,2-dioxido) and a nitrogen atom at position 3. The dichlorophenoxy moiety likely influences lipophilicity and electronic properties, while the sulfone group enhances stability compared to non-oxidized thia analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4S/c1-8(21-13-3-2-9(15)4-12(13)16)14(18)17-6-11-5-10(17)7-22(11,19)20/h2-4,8,10-11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVIUVAQDZYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2(=O)=O)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one is a synthetic derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This research article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The bicyclic framework contributes to its biological activity.
- Functional Groups : The dichlorophenoxy group is significant for herbicidal properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₄S |
| Molecular Weight | 336.21 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Herbicidal Action
The primary biological activity of this compound is its herbicidal effect, similar to that of 2,4-D. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth in broadleaf weeds while leaving grasses largely unaffected. This selectivity is crucial for agricultural applications.
Toxicological Effects
Recent studies have highlighted several toxicological aspects:
- Mitochondrial Function : Research indicates that exposure to this compound can impact mitochondrial membrane integrity and function, affecting ATP production in isolated rat liver mitochondria. Notably, the formulated product exhibited toxicity at lower concentrations compared to the isolated compound .
- Organ Toxicity : Investigations into organ toxicity show that the compound may cause damage to liver tissues in animal models. A study reported increased lactate dehydrogenase (LDH) activity in mice exposed to the compound during gestation and lactation periods, suggesting potential hepatotoxic effects .
- Chromosomal Integrity : Chromosomal studies conducted on bone marrow cells indicated no significant anomalies; however, enzyme activity associated with metabolic pathways was altered in offspring exposed to the compound .
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study 1 : A study on rats demonstrated that exposure to varying concentrations resulted in alterations in mitochondrial ATP levels and membrane potential, indicating a dose-dependent relationship between exposure levels and mitochondrial dysfunction .
- Case Study 2 : In a multi-generational study involving mice, maternal exposure to the compound led to increased enzyme activities associated with energy metabolism in offspring but did not result in gross morphological changes in internal organs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily bicyclic thia-aza systems reported in pharmacopeial sources (e.g., Pharmacopeial Forum, 2017). Below is a detailed comparison based on bicyclo frameworks, substituents, and inferred properties:
Structural Features and Bicyclo Systems
Key Observations:
Sulfur Oxidation: Unlike the sulfone group in the target compound, analogs feature non-oxidized thia (S⁰) groups, which may reduce metabolic stability due to susceptibility to oxidation .
Substituent Diversity: The dichlorophenoxy-propanone moiety in the target compound contrasts with the carboxylic acid and amide groups in analogs (e.g., pivalamido, ethoxycarbonylamino), suggesting divergent solubility and target selectivity profiles .
Hypothesized Pharmacological Implications
- Antibacterial Activity: Analogs with [3.2.0] and [4.2.0] systems (e.g., compounds m, g, h) resemble β-lactam antibiotics (e.g., penems, cephalosporins) but lack the β-lactam ring . The target compound’s sulfone group and dichlorophenoxy substituent may confer non-β-lactam-mediated activity, possibly targeting enzymes like dihydrofolate reductase (DHFR) or kinases.
- Metabolic Stability : The sulfone group in the target compound likely enhances resistance to cytochrome P450-mediated oxidation compared to thia analogs .
Physicochemical Properties (Theoretical)
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step routes, typically starting with bicyclic core construction (e.g., cyclization of sulfur-containing precursors and amines), followed by ketone functionalization (e.g., Friedel-Crafts acylation), and aryl/alkyl substitution. Key optimizations include:
- Temperature control : Maintaining 0–5°C during cyclization to prevent side reactions .
- Catalyst selection : Using Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | 0–5°C, DMF | 60–75% |
| 2 | Acylation | AlCl₃, RT | 70–85% |
Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?
- Methodology : A tiered analytical approach is recommended:
¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbonyl at ~200 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₄Cl₂NO₄S: 366.0) .
X-ray Crystallography : Resolve bicyclic conformation and stereochemistry .
- Note : IR spectroscopy (C=O stretch ~1700 cm⁻¹) and elemental analysis validate functional groups and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) .
- Isotopic labeling : Use ²H/¹³C-labeled precursors to trace unexpected peaks in mass spectra .
- Dynamic NMR : Investigate conformational flexibility causing split signals (e.g., bicyclic ring puckering) .
Q. What strategies improve yield in multi-step synthesis, particularly for the bicyclic core?
- Methodology :
- Step-wise quenching : Isolate intermediates after each step to minimize degradation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., cyclization from 12h to 2h at 100°C) .
- Catalyst screening : Test alternatives like Bi(OTf)₃ for Friedel-Crafts acylation to reduce side products .
Q. How can the compound’s potential as a pharmacophore be systematically evaluated?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Screen against kinases or GPCRs (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Computational modeling :
- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) .
- ADMET prediction : Assess drug-likeness via SwissADME .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodology :
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS in hepatic microsomes .
- Species-specific assays : Compare results across human vs. murine models to clarify translational relevance .
Key Structural and Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
